
Ant-cgmp sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ant-cgmp sodium salt, also known as guanosine 3’,5’-cyclic monophosphate sodium salt, is a cyclic nucleotide derived from guanosine triphosphate. It acts as a second messenger in various biological processes, playing a crucial role in intracellular signaling pathways. This compound is involved in regulating physiological processes such as vascular smooth muscle relaxation, platelet aggregation, and phototransduction.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ant-cgmp sodium salt typically involves the cyclization of guanosine monophosphate (GMP) to form the cyclic structure. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis involves the use of guanylate cyclase, which catalyzes the conversion of GMP to cyclic GMP. Chemical synthesis, on the other hand, involves the use of reagents such as carbodiimides to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms that overexpress guanylate cyclase. The fermentation broth is then subjected to purification steps, including chromatography and crystallization, to obtain the pure compound.
化学反応の分析
Types of Reactions
Ant-cgmp sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form guanosine 3’,5’-cyclic monophosphate-8-oxide.
Reduction: Reduction reactions can convert it back to guanosine monophosphate.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Guanosine 3’,5’-cyclic monophosphate-8-oxide.
Reduction: Guanosine monophosphate.
Substitution: Various substituted cyclic nucleotides depending on the reagent used.
科学的研究の応用
Ant-cgmp sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study cyclic nucleotide signaling pathways.
Biology: It plays a role in understanding cellular signaling mechanisms, particularly in vascular smooth muscle cells and photoreceptor cells.
Medicine: It is used in research related to cardiovascular diseases, erectile dysfunction, and retinal diseases.
Industry: It is utilized in the development of pharmaceuticals and diagnostic tools.
作用機序
Ant-cgmp sodium salt exerts its effects by activating cyclic GMP-dependent protein kinases, cyclic nucleotide-gated ion channels, and phosphodiesterases. These molecular targets lead to various physiological responses, such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of phototransduction pathways. The compound’s mechanism of action involves binding to these proteins and altering their activity, thereby regulating intracellular calcium levels and other signaling molecules.
類似化合物との比較
Similar Compounds
Cyclic adenosine monophosphate (cAMP): Another cyclic nucleotide that acts as a second messenger in various signaling pathways.
8-Bromo-cyclic GMP: A membrane-permeable analogue of cyclic GMP used in research to study its effects on cellular processes.
Uniqueness
Ant-cgmp sodium salt is unique due to its specific role in cyclic GMP signaling pathways. Unlike cyclic adenosine monophosphate, which primarily activates protein kinase A, this compound activates protein kinase G and other cyclic GMP-specific targets. This specificity makes it a valuable tool for studying cyclic GMP-mediated processes.
特性
分子式 |
C17H16N6NaO8P |
|---|---|
分子量 |
486.3 g/mol |
IUPAC名 |
sodium;[(4aR,6R,7R,7aR)-6-(2-amino-6-oxo-1H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate |
InChI |
InChI=1S/C17H17N6O8P.Na/c18-8-4-2-1-3-7(8)16(25)30-12-11-9(5-28-32(26,27)31-11)29-15(12)23-6-20-10-13(23)21-17(19)22-14(10)24;/h1-4,6,9,11-12,15H,5,18H2,(H,26,27)(H3,19,21,22,24);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1 |
InChIキー |
NQNLXOGOWNGBIO-DNBRLMRSSA-M |
異性体SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5N)OP(=O)(O1)[O-].[Na+] |
正規SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5N)OP(=O)(O1)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


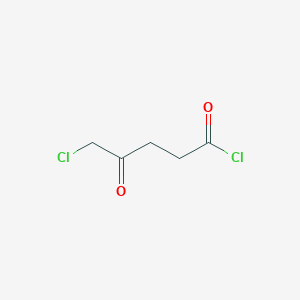
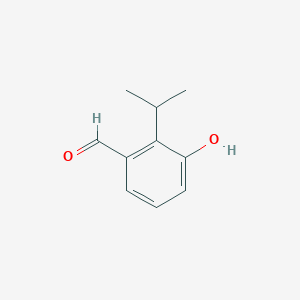

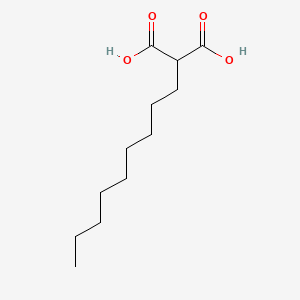
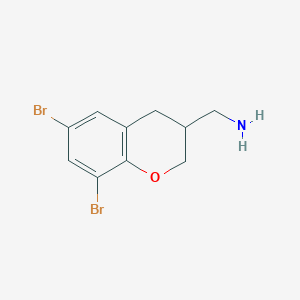

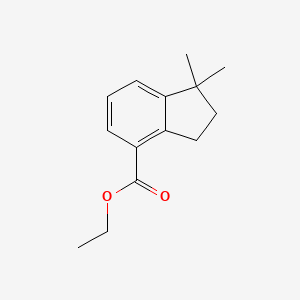

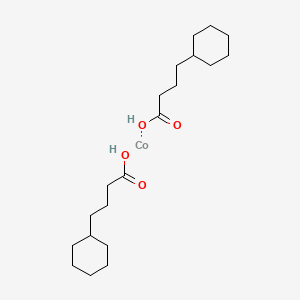
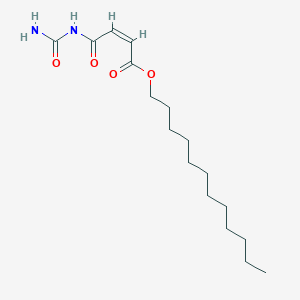
![1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine](/img/structure/B13814403.png)
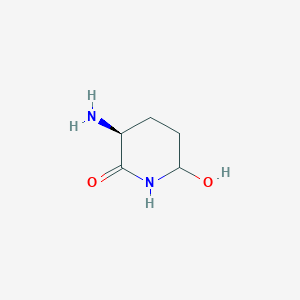
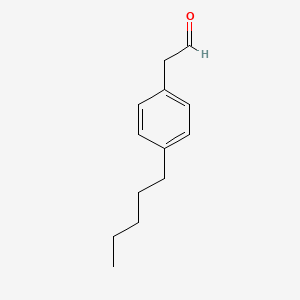
![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carbaldehyde](/img/structure/B13814418.png)
